molecular formula C5H4F4N2 B3361068 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole CAS No. 91047-49-3

1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole

Cat. No.: B3361068
CAS No.: 91047-49-3
M. Wt: 168.09 g/mol
InChI Key: FWCNCCLDVGDQAB-UHFFFAOYSA-N
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Description

1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole is a fluorinated organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole typically involves the reaction of imidazole with 1,1,2,2-tetrafluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by nucleophilic substitution with 1,1,2,2-tetrafluoroethyl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroethyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide or tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced imidazole derivatives with hydrogenated side chains.

    Substitution: Imidazole derivatives with various substituents replacing the tetrafluoroethyl group.

Scientific Research Applications

1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorinated side chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzymatic and receptor-mediated processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1,1,2,2-Tetrafluoroethyl)-2H-imidazole
  • 1-(1,1,2,2-Tetrafluoroethyl)-4H-imidazole
  • 1-(1,1,2,2-Tetrafluoroethyl)-5H-imidazole

Comparison: 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole is unique due to its specific substitution pattern and the position of the tetrafluoroethyl group. This substitution imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4N2/c6-4(7)5(8,9)11-2-1-10-3-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCNCCLDVGDQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30533412
Record name 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91047-49-3
Record name 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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